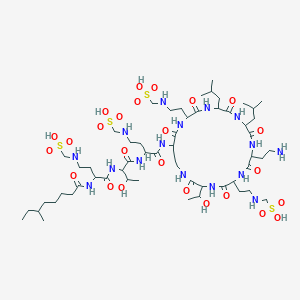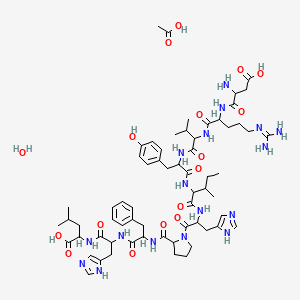![molecular formula C23H23ClIN5O7 B12324311 Adenosine, 2-chloro-N-[(3-iodophenyl)methyl]-, 2',3',5'-triacetate](/img/structure/B12324311.png)
Adenosine, 2-chloro-N-[(3-iodophenyl)methyl]-, 2',3',5'-triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’Adénosine, 2-chloro-N-[(3-iodophényl)méthyl]-, 2’,3’,5’-triacétate est un composé synthétique avec une structure moléculaire complexe. Il est caractérisé par la présence d’atomes de chlore et d’iode, qui contribuent à ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’Adénosine, 2-chloro-N-[(3-iodophényl)méthyl]-, 2’,3’,5’-triacétate implique généralement plusieurs étapes. Le processus commence par la préparation du noyau adénosine, suivie par l’introduction des groupes 2-chloro et 3-iodophénylméthyle. L’étape finale implique l’acétylation des groupes hydroxyles 2’,3’,5’ pour former le dérivé triacétate. Les conditions de réaction nécessitent souvent l’utilisation de réactifs et de catalyseurs spécifiques pour garantir un rendement et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour maximiser l’efficacité et minimiser les coûts. Des techniques avancées telles que les réacteurs à écoulement continu et les systèmes de synthèse automatisés sont souvent utilisés pour obtenir une qualité et une évolutivité constantes.
Analyse Des Réactions Chimiques
Types de réactions
L’Adénosine, 2-chloro-N-[(3-iodophényl)méthyl]-, 2’,3’,5’-triacétate subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, conduisant à de nouveaux composés.
Substitution : Les atomes de chlore et d’iode peuvent être substitués par d’autres groupes dans des conditions spécifiques.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les conditions varient en fonction de la réaction souhaitée, la température, le solvant et le pH étant des facteurs essentiels.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire une large gamme de composés substitués.
Applications De Recherche Scientifique
L’Adénosine, 2-chloro-N-[(3-iodophényl)méthyl]-, 2’,3’,5’-triacétate a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme brique de base pour synthétiser des molécules plus complexes.
Biologie : Le composé est étudié pour ses effets potentiels sur les processus cellulaires et les voies de signalisation.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, notamment son rôle en tant que candidat médicament pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et produits chimiques.
Mécanisme D'action
Le mécanisme d’action de l’Adénosine, 2-chloro-N-[(3-iodophényl)méthyl]-, 2’,3’,5’-triacétate implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des récepteurs ou à des enzymes, modulant leur activité et influençant diverses voies biologiques. Les cibles moléculaires et les voies exactes dépendent de l’application et du contexte d’utilisation spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- Adénosine, 2-chloro-N-[(3-iodophényl)méthyl]-, 2’,3’,5’-triacétate
- Adénosine, 2-chloro-N-[(3-iodophényl)méthyl]-, 2’,3’,5’-triacétate
Unicité
L’unicité de l’Adénosine, 2-chloro-N-[(3-iodophényl)méthyl]-, 2’,3’,5’-triacétate réside dans sa structure chimique spécifique, qui lui confère des propriétés et une réactivité distinctes.
Propriétés
Formule moléculaire |
C23H23ClIN5O7 |
|---|---|
Poids moléculaire |
643.8 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C23H23ClIN5O7/c1-11(31)34-9-16-18(35-12(2)32)19(36-13(3)33)22(37-16)30-10-27-17-20(28-23(24)29-21(17)30)26-8-14-5-4-6-15(25)7-14/h4-7,10,16,18-19,22H,8-9H2,1-3H3,(H,26,28,29)/t16-,18-,19-,22-/m1/s1 |
Clé InChI |
OMCZTKULCXQZCI-WGQQHEPDSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)I)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)I)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-iodoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid;dihydroiodide](/img/structure/B12324228.png)
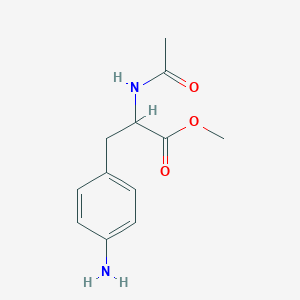

![[5-(Hydroxymethyl)-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol](/img/structure/B12324251.png)
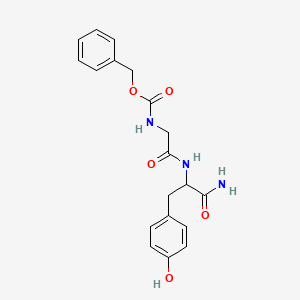
![8,16-Bis(4-hydroxyphenyl)tetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10(15),11,13-hexaene-4,6,12,14-tetrol](/img/structure/B12324271.png)
![4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane](/img/structure/B12324279.png)
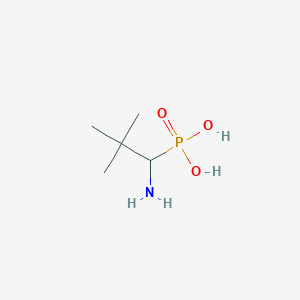

![5,11-Dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12324301.png)
